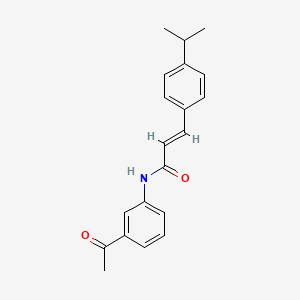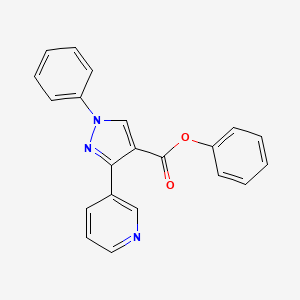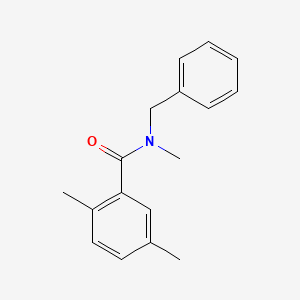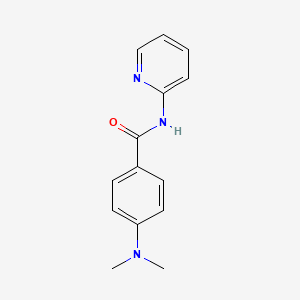
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
科学的研究の応用
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and analgesic effects, and it has been investigated for its potential use in the treatment of various diseases such as arthritis and cancer. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
作用機序
The mechanism of action of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide may also modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have anti-inflammatory and analgesic effects in various animal models. This compound has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and it has been shown to decrease pain sensitivity in animal models of arthritis and neuropathic pain. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development.
実験室実験の利点と制限
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. This compound is easy to synthesize, and it has been shown to have good solubility in various solvents. In addition, N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide has low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations associated with the use of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide in lab experiments. This compound may have off-target effects, and its mechanism of action is not fully understood. In addition, the optimal dosage and administration route for N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide have not been established.
将来の方向性
There are several future directions for the study of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs, in order to identify compounds with improved potency and selectivity. Another direction is to explore the potential use of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide and to establish the optimal dosage and administration route for this compound.
合成法
N-(3-acetylphenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-acetylphenyl isocyanate and 4-isopropylphenylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. Other methods involve the use of different starting materials and reaction conditions.
特性
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14(2)17-10-7-16(8-11-17)9-12-20(23)21-19-6-4-5-18(13-19)15(3)22/h4-14H,1-3H3,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNBOMKHSAURJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)